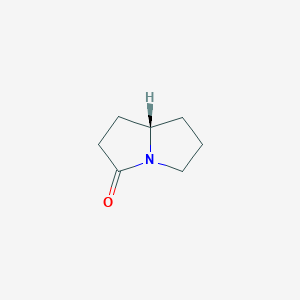

(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSXTPBFMJHPIR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Tetrahydro 1h Pyrrolizin 3 2h One and Its Enantiomers

Asymmetric Synthesis Strategies

The construction of the chiral centers in (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one and its enantiomers relies on a variety of asymmetric synthesis strategies. These approaches can be broadly categorized into those that utilize chiral catalysts, those that employ chiral auxiliaries to direct stereochemistry, and those that begin with inherently chiral starting materials.

Chiral Catalyst-Mediated Approaches

The use of substoichiometric amounts of a chiral catalyst to generate an enantiomerically enriched product is a highly efficient and atom-economical approach. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of pyrrolizidinone frameworks.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. L-proline, a naturally occurring amino acid, is a particularly effective organocatalyst for a variety of transformations, most notably the asymmetric aldol (B89426) reaction. The pioneering work in this field demonstrated that L-proline could catalyze intramolecular aldol reactions with high enantioselectivity, a key transformation for the construction of bicyclic systems.

The mechanism of the L-proline-catalyzed aldol reaction generally involves the formation of a chiral enamine intermediate between the ketone substrate and the secondary amine of proline. This enamine then reacts with an aldehyde, and the stereochemical outcome is controlled by the chiral environment created by the catalyst. For the synthesis of the tetrahydro-1H-pyrrolizin-3(2H)-one core, an intramolecular aldol cyclization of a suitably functionalized pyrrolidine (B122466) derivative is a key step. This transformation establishes the bicyclic framework and sets the stereochemistry at the bridgehead carbon. The reaction proceeds through a six-membered transition state, where the stereochemistry is directed by the chiral proline catalyst. The efficiency of this reaction is often dependent on the specific substrate and reaction conditions.

| Catalyst | Reaction Type | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| L-proline | Intramolecular Aldol Cyclization | Dialdehyde-amine precursors | Not reported | High |

Data in this table is representative of L-proline catalyzed intramolecular aldol reactions for the formation of bicyclic systems.

Transition metal catalysis offers a diverse array of transformations for the asymmetric synthesis of complex molecules. For the construction of nitrogen heterocycles like the pyrrolizidinone core, copper and nickel-catalyzed reactions are particularly relevant.

Copper-catalyzed alkene difunctionalization provides a powerful method for the simultaneous introduction of two new functional groups across a double bond. In the context of pyrrolizidinone synthesis, this can involve the intramolecular cyclization of an alkene tethered to a nitrogen nucleophile, with the concomitant addition of another functional group. The use of chiral ligands in conjunction with a copper catalyst allows for the enantioselective control of this process. For instance, the copper-catalyzed intramolecular aminofunctionalization of alkenes can be used to construct the pyrrolidine ring of the pyrrolizidinone system.

Nickel-catalyzed aza-Heck cyclization is another potent strategy for the synthesis of nitrogen heterocycles. The intramolecular aza-Heck reaction involves the cyclization of an unsaturated nitrogen-containing substrate, such as an oxime ester, onto a pendant alkene. The use of chiral ligands with the nickel catalyst can induce high levels of enantioselectivity in the cyclized product. This methodology is particularly useful for constructing complex polycyclic systems and can be applied to the synthesis of the bicyclic pyrrolizidinone skeleton. The reaction proceeds under mild conditions and tolerates a variety of functional groups.

| Metal Catalyst | Chiral Ligand | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (e.e.) |

| Copper | Chiral Phosphine (B1218219) | Alkene Difunctionalization | Pyrrolidines | Good to High | High |

| Nickel | Chiral Pyridinebis(oxazoline) | Aza-Heck Cyclization | Dihydroindoles | Good to High | High |

Data in this table is representative of transition metal-catalyzed asymmetric reactions for the synthesis of nitrogen heterocycles.

Chiral phosphines have emerged as versatile nucleophilic organocatalysts for a range of asymmetric transformations. A particularly powerful application of chiral phosphine catalysis is the [3+2] annulation reaction, which provides a direct route to five-membered rings, including pyrrolidines. This methodology is highly valuable for the synthesis of the pyrrolidine core of the tetrahydro-1H-pyrrolizin-3(2H)-one skeleton.

In a typical phosphine-catalyzed [3+2] annulation, the phosphine catalyst initially adds to an allenoate or a similar activated species to form a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole and undergoes a cycloaddition with an electron-deficient alkene or imine. The use of a chiral phosphine catalyst directs the stereochemical outcome of the cycloaddition, leading to the formation of an enantioenriched pyrrolidine derivative. The reaction is often highly diastereoselective and enantioselective. The resulting functionalized pyrrolidine can then be further elaborated to construct the final pyrrolizidinone target.

| Chiral Phosphine Catalyst | Reaction Type | Reactants | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Amino acid-derived phosphines | Intramolecular [3+2] Annulation | Allene-enes | Dihydrocoumarins | High | Excellent |

| Various Chiral Phosphines | [3+2] Annulation | Vinylcyclopropanes and N-tosylaldimines | Chiral Pyrrolidines | >20:1 | up to 98% |

Data in this table is representative of chiral phosphine-catalyzed annulation reactions for the synthesis of heterocyclic systems.

Asymmetric Induction Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans' oxazolidinone auxiliaries are among the most widely used and effective chiral auxiliaries. These auxiliaries can be acylated and then subjected to diastereoselective enolate alkylation or aldol reactions. For the synthesis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, a chiral auxiliary can be attached to a suitable precursor. A subsequent diastereoselective reaction, such as an aldol condensation or an alkylation, can be used to introduce one of the key stereocenters. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a highly selective reaction with an electrophile. Following the stereoselective bond formation, the chiral auxiliary is cleaved to reveal the desired chiral functionality, which can then be carried forward to complete the synthesis of the pyrrolizidinone ring system.

| Chiral Auxiliary | Reaction Type | Substrate | Product Diastereoselectivity |

| Evans' Oxazolidinone | Aldol Reaction | N-acyloxazolidinone | High |

| Evans' Oxazolidinone | Alkylation | N-acyloxazolidinone | High |

Data in this table is representative of the diastereoselectivity achieved using Evans' chiral auxiliaries in asymmetric synthesis.

Stereoselective Synthesis via Chiral Starting Materials (Chiral Pool Approach)

The chiral pool approach utilizes readily available and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. Amino acids, in particular, are excellent chiral building blocks due to their inherent chirality and the presence of multiple functional groups.

For the synthesis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, (S)-pyroglutamic acid is a common and effective starting material. (S)-pyroglutamic acid is easily derived from L-glutamic acid, a naturally abundant amino acid. The synthesis of the pyrrolizidinone core from pyroglutamic acid typically involves the elaboration of the carboxylic acid and the lactam functionalities to construct the second five-membered ring. This can be achieved through a sequence of reactions including reduction, functional group manipulation, and cyclization. The stereochemistry of the final product is directly derived from the chirality of the starting (S)-pyroglutamic acid. This approach provides a reliable and often concise route to the enantiomerically pure target molecule.

| Chiral Starting Material | Key Transformation | Target Core Structure |

| (S)-Pyroglutamic Acid | Ring construction via functional group manipulation | Pyrrolizidinone |

| L-Glutamic Acid | Conversion to pyroglutamic acid and subsequent cyclization | Pyrrolizidinone |

This table illustrates the use of chiral pool starting materials for the synthesis of the pyrrolizidinone core.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful strategies for obtaining enantiomerically pure compounds from racemic mixtures. In a standard kinetic resolution, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting one. The major drawback is a maximum theoretical yield of 50% for a single enantiomer.

Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the starting material. This process continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically enabling a 100% yield of a single, enantiomerically pure product. For a DKR to be successful, the rate of racemization must be comparable to or faster than the rate of reaction of the more reactive enantiomer.

In the context of synthesizing chiral N-heterocycles like (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, DKR can be particularly effective. For instance, biocatalytic approaches using enzymes like transaminases have been employed to trigger cascade reactions that also facilitate a DKR. A transaminase can play a dual role: first, initiating a cascade to form a complex heterocyclic structure, and second, enabling a retro-reaction that mediates the racemization of an intermediate, allowing for the resolution process to proceed to high conversion and enantioselectivity. This has been demonstrated in the synthesis of complex indolizidine diastereoisomers, which are structurally related to pyrrolizidinones. While biocatalytic methods offer high selectivity, they can sometimes be limited by substrate scope. Chemical methods, such as those employing ruthenium catalysts for the asymmetric hydrogenation of racemic ketones on a pyrrolidine ring, also provide a pathway to enantiomerically enriched substituted pyrrolidines, which are precursors to bicyclic systems.

| Strategy | Description | Key Features | Theoretical Max. Yield | Ref. |

| Kinetic Resolution (KR) | One enantiomer of a racemic mixture reacts faster with a chiral catalyst, allowing for separation. | Separation of product and unreacted starting material is required. | 50% | |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the starting material. | The slower-reacting enantiomer is continuously converted to the faster-reacting one. | 100% | |

| Biocatalytic DKR | Utilizes enzymes (e.g., transaminases) to catalyze both the resolution and racemization steps, often within a cascade sequence. | Mild reaction conditions; high stereoselectivity. | High |

Total Synthesis and Core Structure Construction

Cascade and Domino Reaction Sequences for Pyrrolizidinone Formation

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and minimizing purification steps.

A notable example is the enantioselective synthesis of pyrrolizidinone scaffolds through a triple-tandem protocol. This sequence involves a cross-metathesis, an intramolecular aza-Michael reaction, and a subsequent intramolecular Michael addition. The process starts from N-pentenyl-4-oxo-2-alkenamides and conjugated ketones, utilizing two cooperative catalysts: a second-generation Hoveyda-Grubbs catalyst for the metathesis and a chiral BINOL-derived phosphoric acid for the asymmetric cyclizations. This multiple-relay catalysis generates the pyrrolizidinone core with three contiguous stereocenters in good yields and with outstanding diastereo- and enantioselectivity. Another strategy involves a catalytic asymmetric double (1,3)-dipolar cycloaddition reaction, which can produce highly substituted, enantioenriched pyrrolizidines in a single step from simple starting materials.

Multicomponent Reactions (MCRs) for Pyrrolizinone Scaffolds

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all reactants. MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

For the synthesis of pyrrolizinone scaffolds, a one-pot, three-component reaction has been developed using proline, an aromatic aldehyde, and a 1,3-diketone (such as 4-hydroxycoumarin (B602359) or 2-arylmethylene-indene-1,3-dione). This reaction, often facilitated by microwave irradiation and proceeding without a catalyst, involves the in-situ generation of an azomethine ylide from proline and the aldehyde. This ylide then undergoes a [3+2] cycloaddition with the diketone dipolarophile, followed by subsequent transformations to yield the pyrrolizidine (B1209537) or pyrrolizinone derivatives in moderate to good yields.

Ring-Closing Metathesis (RCM) in Bicyclic Lactam Synthesis

Ring-Closing Metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of unsaturated cyclic systems, including small, medium, and large rings. The reaction, typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. Its functional group tolerance and reliability have made it a favored method for creating carbocyclic and heterocyclic structures.

In the synthesis of bicyclic lactams such as the pyrrolizidinone core, RCM is a key cyclization strategy. The synthesis can begin with the preparation of a diallylated amine precursor. A subsequent Ru-catalyzed RCM reaction effectively closes one of the rings to furnish a pyrroline (B1223166) derivative. This intermediate can then be further functionalized or cyclized to complete the bicyclic lactam structure. RCM has been employed as part of cascade sequences for pyrrolizidinone synthesis, for example, where a cross-metathesis step is followed by cyclization reactions.

| Catalyst Type | Application in Bicyclic Lactam Synthesis | Key Features | Ref. |

| Grubbs Catalysts (1st & 2nd Gen) | RCM of diene precursors to form unsaturated heterocyclic rings. | High functional group tolerance; effective for 5- to 30-membered rings. | |

| Hoveyda-Grubbs Catalysts | Used in tandem sequences (e.g., cross-metathesis followed by RCM or other cyclizations). | More stable and reusable in some cases; allows for relay catalysis. |

Cyclization of Pyrrolidine Derivatives for Bicyclic Structure Formation

The formation of the pyrrolizidinone bicyclic system can be achieved by constructing the second ring onto a pre-existing pyrrolidine core. This strategy relies on the effective cyclization of appropriately functionalized pyrrolidine derivatives. A common approach is intramolecular cyclization, such as the amination of unsaturated carbon-carbon bonds within a side chain attached to the pyrrolidine ring.

One advanced method is the 'clip-cycle' strategy, which provides an enantioselective route to substituted pyrrolidines that can serve as precursors. In this approach, a bis-homoallylic amine is "clipped" to a thioacrylate via metathesis. A subsequent chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization forms the pyrrolidine ring with high enantioselectivity. The resulting functionalized pyrrolidine can then undergo further transformations to complete the bicyclic pyrrolizinone structure. Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which directly constructs the pyrrolidine ring with controlled stereochemistry, providing a versatile entry to precursors for the bicyclic system.

Approaches to Pyrrolizin-3-ones from Pyrrole (B145914) Precursors

Synthesizing pyrrolizin-3-ones directly from pyrrole precursors offers a distinct and efficient pathway to the target scaffold. These methods leverage the inherent reactivity of the pyrrole ring to build the fused bicyclic system.

One effective method involves a single-step, catalyst-free reaction between 1H-pyrrole and lactone-type 2,3-furandione (B3054831) derivatives at room temperature. This reaction proceeds to form various substituted pyrrolizinone derivatives in high yields. Interestingly, the stoichiometry of the reaction can be controlled; using an equimolar amount of pyrrole yields the pyrrolizinone, while an excess of pyrrole can lead to the formation of a larger pyrrolizino[1,2-a]pyrrolizin-5-one skeleton.

Another approach is the use of flash vacuum pyrolysis (FVP). Pyrrol-2-ylmethylidene Meldrum's acid derivatives or 3-(pyrrol-2-yl)propenoic esters can be subjected to FVP to generate a pyrrol-2-ylmethylideneketene intermediate. This highly reactive ketene (B1206846) undergoes an intramolecular cyclization to furnish substituted pyrrolizin-3-ones in excellent yields. This thermal method provides a clean and high-yielding route to the core structure.

Enantioselective Derivatization of Pre-formed Pyrrolizinone Cores

The modification of a pre-existing pyrrolizinone scaffold is a powerful strategy for accessing a diverse range of stereochemically rich derivatives. This approach allows for the late-stage introduction of functional groups, enabling the synthesis of various analogs from a common intermediate. Key methodologies in this area include the stereocontrolled reduction of carbonyls and alkenes, diastereoselective electrophilic additions to enolates, and nucleophilic substitution reactions to append new functionalities.

The ketone at the C-3 position and any unsaturation within the pyrrolizinone core are prime targets for stereoselective reduction, yielding chiral alcohols and saturated heterocyclic systems. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of these transformations.

Commonly employed reducing agents include complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). researchgate.netwikipedia.org For instance, the reduction of a 1,2-dihydropyrrolizinone intermediate can be achieved via hydrogenation, followed by treatment with LiAlH₄ to yield the corresponding saturated pyrrolizidinone. researchgate.net The stereoselectivity of these reductions is often influenced by the existing stereocenters in the molecule, which direct the hydride attack from the less sterically hindered face.

Biocatalytic reductions offer a green and highly selective alternative to chemical methods. nih.gov Various microorganisms and plant-based catalysts can reduce prochiral ketones to optically active alcohols with high yields and enantiomeric excess. nih.gov While specific applications to (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one are specialized, the principles established with model substrates like β-ketoesters demonstrate the potential of this methodology. nih.gov For example, yeasts such as Rhodotorula glutinis have shown remarkable efficacy in reducing a variety of prochiral ketones with high conversion rates and optical purity. nih.gov

Chiral stoichiometric reducing agents, such as those derived from α-pinene (e.g., Alpine-Borane), or catalytic systems involving chiral ligands and metal centers (e.g., Ru-BINAP), are also extensively used for the enantioselective reduction of ketones. wikipedia.orguwindsor.ca These methods provide access to specific enantiomers by creating a chiral environment around the carbonyl group during the reduction process. wikipedia.org

| Substrate Type | Reagent/Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 1,2-Dihydropyrrolizinone | H₂, then LiAlH₄ | Saturated Pyrrolizidinone | Sequential reduction of C=C and C=O bonds. | researchgate.net |

| Tris-hydroxylated Pyrrolizinone Precursor | NaBH₄ | Tris-hydroxylated Pyrrolizidinone | Stereoselective reduction of a ketone in a complex molecule. | researchgate.net |

| Prochiral Ketones (General) | Microorganisms (e.g., Rhodotorula glutinis) | Chiral Alcohols | High enantioselectivity and conversion rates under mild conditions. | nih.gov |

| Aryl Alkyl Ketones (General) | (R)- or (S)-BINAL-H | (R)- or (S)-Alcohols | High enantioselectivity for ketones with an adjacent π-system. | uwindsor.ca |

The generation of an enolate from the pyrrolizinone core, followed by trapping with an electrophile, is a cornerstone for introducing functionality at the α-carbon (C-2 position). Diastereoselective amination and hydroxylation can be achieved using this strategy by employing chiral electrophilic reagents or by leveraging the inherent chirality of the starting material to direct the approach of the electrophile.

Electrophilic amination introduces a nitrogen-containing group, a crucial step in the synthesis of many biologically active alkaloids. While direct electrophilic amination of pyrrolizinone enolates is a specialized field, related strategies have been successfully employed. For example, a zwitterionic intermediate formed from a related pyrrolidine derivative can undergo a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement to install a nitrogen-containing substituent as a single stereoisomer. researchgate.net

For electrophilic hydroxylation, reagents such as molybdenum-based oxidants (e.g., MoOPH) or N-sulfonyloxaziridines are typically used to introduce a hydroxyl group onto a pre-formed enolate. The stereochemical outcome is controlled by the facial bias of the enolate, which is often dictated by the steric and electronic properties of the existing bicyclic ring system.

Nucleophilic substitution provides a direct method for introducing a wide array of functional groups onto the pyrrolizinone scaffold. wikipedia.org This typically involves a substrate with a suitable leaving group, such as a halide or a sulfonate, which can be displaced by a nucleophile. masterorganicchemistry.comkhanacademy.org

A common strategy involves the electrophilic addition of an acid like hydrogen chloride (HCl) to a pyrrolizin-3-one. researchgate.net This generates a 1-chloro-1,2-dihydro derivative, activating the C-1 position for subsequent nucleophilic attack. The newly introduced halogen is an excellent leaving group and can be readily displaced by various nucleophiles. For example, O-nucleophiles can effectively displace the chloride to furnish ether or ester functionalities in high yields (87-100%). researchgate.net This two-step sequence of electrophilic addition followed by nucleophilic substitution is a versatile method for the functionalization of the pyrrolizinone core. researchgate.net

The reaction proceeds as an electron-rich species (the nucleophile) attacks the electron-deficient carbon atom bearing the leaving group, resulting in the formation of a new bond and the departure of the leaving group. masterorganicchemistry.comwikipedia.org

| Substrate | Reagent(s) | Intermediate | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrrolizin-3-one | 1. Dry HCl | 1-Chloro-1,2-dihydropyrrolizin-3-one | O-Nucleophiles (e.g., alkoxides, carboxylates) | 1-Alkoxy/Acyloxy-1,2-dihydropyrrolizin-3-one | 87-100% | researchgate.net |

| Pyrrolizin-3-one | 1. N-Bromosuccinimide (NBS) | 1-Bromo-2-alkoxy-1,2-dihydropyrrolizin-3-one | Alcohols (in situ) | Functionalized Pyrrolizinone | - | researchgate.net |

Advanced Spectroscopic and Computational Investigations

Spectroscopic Elucidation of Stereochemistry and Molecular Structure

Spectroscopic methods are indispensable for confirming the molecular structure and, critically, the stereochemistry of chiral molecules like (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Diastereomeric and Enantiomeric Purity Assessment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of organic compounds. For (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, both ¹H and ¹³C NMR spectra provide essential information about the connectivity and chemical environment of each atom. ipb.pt

In ¹H NMR, the chemical shifts and coupling constants of the protons are characteristic of the pyrrolizidinone core. The protons adjacent to the nitrogen atom and the carbonyl group are typically found at lower fields due to deshielding effects. The complexity of natural and synthetic heterocyclic compounds often necessitates the use of 2D NMR techniques, such as COSY (Correlation Spectroscopy), to unambiguously assign all proton resonances. ipb.ptresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. rsc.org The carbonyl carbon of the lactam ring is a key indicator, typically resonating in the range of 160-170 ppm. ipb.pt

Assessing enantiomeric purity by NMR can be challenging since enantiomers have identical spectra in an achiral solvent. However, this can be achieved by using a chiral solvating agent, which forms transient diastereomeric complexes that are distinguishable by NMR. While ¹H NMR has been traditionally preferred for this, ¹³C NMR can also be a highly quantitative and accurate method for enantiodiscrimination, particularly in cases of signal overlap in the proton spectrum. nih.gov The high resolution of 1D ¹³C NMR can be advantageous for discriminating between stereoisomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Pyrrolizidinone Core

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (C3) | - | 160 - 175 |

| CH₂ (C2) | 2.0 - 2.8 | 30 - 45 |

| CH (C1) | 2.5 - 3.5 | 40 - 55 |

| CH₂ (C5) | 3.0 - 4.0 | 45 - 60 |

| CH₂ (C6) | 1.8 - 2.5 | 25 - 40 |

| CH₂ (C7) | 1.8 - 2.5 | 25 - 40 |

| CH (C7a) | 3.5 - 4.5 | 55 - 70 |

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. arcjournals.org For (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, the most prominent absorption band in the IR spectrum is the carbonyl (C=O) stretch of the five-membered lactam ring. This peak is typically strong and sharp, appearing in the region of 1680-1720 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations around 2850-3000 cm⁻¹ and C-N stretching vibrations. libretexts.orgpressbooks.pub

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which in turn allows for the determination of its elemental composition. arcjournals.orgresearchgate.net For (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one (C₇H₁₁NO), HRMS would detect the molecular ion [M+H]⁺ with a high degree of accuracy, confirming the molecular formula and ruling out other potential structures. researchgate.net

Table 2: Expected Spectroscopic Data for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| IR Spectroscopy | C=O Stretch (Lactam) | 1680 - 1720 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ |

| HRMS | Molecular Formula | C₇H₁₁NO |

| HRMS | Exact Mass [M] | 125.0841 |

| HRMS | Observed Ion [M+H]⁺ | 126.0919 |

X-ray Diffraction Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net For an enantiomerically pure chiral compound like (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one that forms a suitable crystal, XRD analysis can unambiguously confirm the '(S)' configuration at the stereocenter. researchgate.netbohrium.com

The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. ed.ac.uk The analysis of Bijvoet pairs in the diffraction data allows for the determination of the absolute structure. nih.gov The Flack parameter is a critical value derived from the refinement of the crystal structure; a value close to zero for a given enantiomeric model confirms that the absolute configuration has been correctly assigned. ed.ac.uknih.gov While this technique is most powerful with heavier atoms, it is also applicable to light-atom structures. ed.ac.uk

Computational Chemistry for Mechanistic Insights and Molecular Properties

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure and geometry of molecules. nih.gov By selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can be optimized to find its lowest energy conformation. researcher.lifenih.govscispace.com

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. nih.gov The optimized geometry provides a theoretical model of the molecule's structure, which can be compared with experimental data from X-ray crystallography. DFT also provides insights into the electronic properties, such as the distribution of electron density and the molecular dipole moment. researchgate.net

Table 3: Representative Calculated Geometrical Parameters for a DFT-Optimized Pyrrolizidinone Core

| Parameter | Typical Calculated Value |

|---|---|

| Bond Length C3=O | ~1.23 Å |

| Bond Length N4-C3 | ~1.38 Å |

| Bond Length N4-C7a | ~1.47 Å |

| Bond Angle C2-C3-N4 | ~109° |

| Bond Angle C3-N4-C7a | ~112° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of the HOMO and LUMO for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can be calculated using DFT. researchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. numberanalytics.com FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack on the pyrrolizidinone ring system. researchgate.net

Table 4: Illustrative FMO Properties for a Pyrrolizidinone Structure from DFT Calculations

| Orbital | Property | Illustrative Value | Implication |

|---|---|---|---|

| HOMO | Energy | -6.5 eV | Region of highest electron density, likely site for electrophilic attack. |

| LUMO | Energy | +1.5 eV | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy Difference (ΔE) | 8.0 eV | Indicates high kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, intuitive picture of the electron density distribution in a molecule, going beyond the classical Lewis structure representation. This analysis can elucidate hyperconjugative interactions, lone pair delocalization, and other electronic effects that contribute to molecular stability.

In the context of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, NBO analysis would focus on quantifying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. Key interactions would include the delocalization of the nitrogen lone pair (nN) into adjacent anti-bonding orbitals (σ) and the interactions involving the carbonyl group's lone pairs (nO) and pi anti-bonding orbital (πC=O).

A comprehensive NBO analysis for this specific molecule would require dedicated quantum chemical calculations. As of the current literature survey, a detailed NBO analysis with specific stabilization energies for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one has not been published. Such a study would provide valuable insights into the electronic factors governing its conformation and reactivity.

Table 1: Hypothetical NBO Analysis Data for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| N(5) Lone Pair | σ(C4-C8) | Data not available |

| N(5) Lone Pair | σ(C6-C7) | Data not available |

| O(3) Lone Pair 1 | σ(C2-N5) | Data not available |

| O(3) Lone Pair 2 | π(C3=O) | Data not available |

| C1-C2 σ Bond | σ*(C3=O) | Data not available |

This table is illustrative. The values are dependent on the level of theory and basis set used in the calculation, and specific data for this compound is not currently available in published literature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common methods for calculating NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule at its optimized geometry. These frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible region is predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

Table 2: Computationally Predicted Spectroscopic Parameters for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one (Illustrative)

| Parameter | Predicted Value |

| 1H NMR | |

| H-1 | Data not available |

| H-2 | Data not available |

| H-5 | Data not available |

| H-6 | Data not available |

| H-7 | Data not available |

| 13C NMR | |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| IR Spectroscopy | |

| C=O Stretch | Data not available |

| C-N Stretch | Data not available |

| UV-Vis Spectroscopy | |

| λmax | Data not available |

This table is for illustrative purposes to show how such data would be presented. Actual values would be the result of specific DFT and TD-DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Profiling (Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions.

The theoretical framework of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the binding site of the receptor. The scoring function then estimates the binding affinity for each of these conformations and ranks them to identify the most likely binding mode.

For a molecule like (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, which belongs to the broader class of pyrrolizidine (B1209537) alkaloids, molecular docking simulations could be employed to identify potential biological targets and elucidate its mechanism of action or toxicity. Studies on other pyrrolizidine alkaloids have identified potential interactions with various proteins. For instance, computational studies have suggested that some pyrrolizidine alkaloids may interact with targets in the glutathione (B108866) metabolism pathway, such as glutathione S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1). Additionally, the muscarinic acetylcholine (B1216132) receptor M1 has been identified as a potential target for this class of compounds.

A typical molecular docking workflow for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one would involve:

Preparation of the Ligand: Generation of a 3D structure of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one and optimization of its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). This step also involves preparing the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand in the receptor's binding site.

Analysis of Results: The output is a set of docked poses, ranked by their predicted binding affinity (scoring function value). The top-ranked poses are then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's amino acid residues.

Although no specific molecular docking studies have been published for (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, the established theoretical framework provides a clear path for future in silico investigations into its potential biological interactions.

Table 3: Potential Protein Targets for Pyrrolizidine Alkaloids Identified in Broader Computational Studies

| Protein Target | PDB ID (Example) | Potential Biological Role |

| Glutathione S-transferase A1 (GSTA1) | 1K3Y | Detoxification |

| Glutathione Peroxidase 1 (GPX1) | 2F8A | Oxidative stress response |

| Muscarinic Acetylcholine Receptor M1 | 5CXV | Neurotransmission |

Applications of S Tetrahydro 1h Pyrrolizin 3 2h One in Asymmetric Synthesis and Chiral Catalysis

Role as a Chiral Building Block and Intermediate

The inherent chirality and functional handles of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one make it a prized starting material for constructing stereochemically complex molecules. Its utility spans the synthesis of natural products, the creation of novel heterocyclic systems, and as a versatile intermediate in multi-step reaction sequences.

The pyrrolizidine (B1209537) alkaloid core is a common motif in a wide array of natural products known for their diverse biological activities. rsc.orgresearchgate.net (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one and its derivatives serve as crucial homochiral synthons for the total synthesis of these complex targets.

A notable example is the synthesis of polyhydroxylated pyrrolizidine alkaloids such as (+)-alexine. rsc.org Synthetic strategies have been developed that utilize a functionalized homochiral lactam derived from a chiral pool source, which is then elaborated through a series of stereocontrolled reactions to build the complex hydroxylated structure of the target molecule. rsc.org The synthesis of other pyrrolizidine alkaloids, including (–)-trachelanthamidine and (–)-isoretronecanol, has also been achieved using strategies that rely on chiral lactam building blocks to establish the necessary stereochemistry of the final natural product. uniroma1.it These syntheses underscore the strategic importance of the pyrrolizinone framework in providing a reliable and stereochemically defined starting point for assembling intricate natural product architectures.

| Natural Product | Class | Key Synthetic Feature | Citation(s) |

|---|---|---|---|

| (+)-Alexine | Polyhydroxylated Pyrrolizidine Alkaloid | Asymmetric synthesis from a functionalized homochiral lactam. | rsc.orgrsc.org |

| (–)-Trachelanthamidine | Pyrrolizidine Alkaloid (Necine Base) | Concise asymmetric synthesis involving alkylation of a chiral lactam. | uniroma1.it |

| (–)-Isoretronecanol | Pyrrolizidine Alkaloid (Necine Base) | Diastereoselective reaction of a Ti(IV) enolate with an N-acyliminium ion. | uniroma1.it |

| (–)-Supinidine | Pyrrolizidine Alkaloid (Necine Base) | Synthesized via a chiral auxiliary approach using a related lactam. | uniroma1.it |

Beyond its role as a precursor to natural products, the pyrrolizinone scaffold is a platform for constructing novel, densely functionalized chiral nitrogen-containing heterocycles. uwindsor.caresearchgate.net The structural rigidity and existing stereocenter of the molecule provide excellent control over subsequent stereochemical outcomes.

One powerful strategy involves organocatalytic cascade reactions. For instance, the asymmetric cascade aza-Michael–aldol (B89426) reaction of α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles, catalyzed by proline derivatives, can generate unique chiral pyrrolizine-based triheterocycles. nih.gov This method achieves high enantioselectivities (90–95% ee) and excellent diastereoselectivities, creating three consecutive stereogenic centers, including two chiral quaternary centers. nih.gov Additionally, 1,3-dipolar cycloaddition reactions using azomethine ylides generated in situ from proline derivatives (the parent amino acid of the pyrrolizinone) provide an elegant entry to various functionalized dihydro-1H-pyrrolizines. mdpi.comresearchgate.net These methods highlight the capacity of the pyrrolizinone motif to serve as a template for building molecular complexity in a highly controlled manner.

The chemical reactivity of the pyrrolizinone ring system makes it a versatile intermediate for a variety of organic transformations. The lactam moiety contains multiple reactive sites—the carbonyl group, the α-carbon, and the bridgehead nitrogen—that can be selectively modified.

Research has shown that pyrrolizin-3-ones readily undergo electrophilic addition reactions. For example, reaction with hydrogen chloride can yield a 1-chloro-1,2-dihydro derivative, where the halogen is easily displaced by nucleophiles. researchgate.net The scaffold can also be brominated using N-bromosuccinimide or subjected to Vilsmeier formylation to introduce new functional groups. researchgate.net Furthermore, the pyrrole (B145914) ring in related dihydro-1H-pyrrolizine systems can be readily acylated or halogenated at the 5-position, demonstrating the electronic character of the ring system and its susceptibility to electrophilic attack. The ability to hydrogenate the unsaturated pyrrolizinone precursor to the saturated (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one with good diastereoselectivity further adds to its versatility, allowing access to different saturation levels within the bicyclic core. researchgate.net

Development of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one Derived Chiral Catalysts and Ligands

The rigid bicyclic framework of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one makes it an ideal scaffold for the design of chiral ligands and organocatalysts. By locking the five-membered pyrrolidine (B122466) ring into a specific conformation, the scaffold can impart a well-defined chiral environment in catalytic transformations, leading to enhanced stereoselectivity.

The design of effective chiral ligands is central to the field of metal-catalyzed asymmetric synthesis. The pyrrolizinone scaffold serves as a valuable backbone for such ligands. By introducing coordinating atoms (e.g., phosphorus, nitrogen, sulfur) at specific positions on the bicyclic frame, bidentate or polydentate ligands can be synthesized. These ligands can then chelate to a metal center, creating a chiral catalyst capable of directing the stereochemical outcome of a reaction.

While specific applications of ligands derived directly from (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one are an emerging area, the principle is well-established with related chiral nitrogen heterocycles. researchgate.net For example, chiral semicorrins and bis(oxazolines), which also feature rigid nitrogen-containing backbones, have proven to be highly effective ligands in a variety of metal-catalyzed processes, including cyclopropanation, hydrosilylation, and conjugate addition reactions. The constrained geometry of the pyrrolizinone scaffold is expected to create a well-defined steric environment around the metal center, influencing substrate approach and leading to high levels of enantiocontrol in reactions such as palladium-catalyzed allylic alkylations or copper-catalyzed cycloadditions.

The field of asymmetric organocatalysis has been significantly impacted by catalysts derived from the amino acid proline. (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one can be viewed as a conformationally restricted bicyclic analogue of proline. This structural rigidity is a key advantage in catalyst design, as it reduces the number of possible transition state conformations, often leading to higher and more predictable stereoselectivity. rsc.org

Theoretical and experimental studies have demonstrated the potential of bicyclic proline analogues as superior organocatalysts for key C-C bond-forming reactions. In silico DFT studies predict that such catalysts can be substantially more effective than proline itself in asymmetric aldol reactions, achieving enantiomeric excesses in the range of 82–95%. rsc.org This enhanced selectivity is attributed to the rigid framework, which promotes a more organized transition state. rsc.org These bicyclic scaffolds operate through the classical enamine or iminium ion activation pathways characteristic of proline catalysis, making them effective for a range of transformations, including Michael additions and domino reactions. researchgate.net The pyrrolizinone structure thus represents a "privileged scaffold" for the development of next-generation organocatalysts with improved efficiency and selectivity.

| Reaction Type | Catalyst Type | Predicted Outcome | Rationale for Improved Performance | Citation(s) |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Conformationally restricted bicyclic proline analogues | Predicted enantiomeric excess of 82-95% | Structural rigidity leads to improved transition state organization and better facial selectivity. | rsc.orgrsc.org |

| Michael Addition | Pyrrolizidinone derivatives | High enantioselectivity in the construction of γ-nitroketones. | Bicyclic structure creates a defined chiral pocket for enamine-mediated attack. | |

| Domino Michael/Cyclization | Rigid bicyclic proline-like molecules | Excellent catalytic behavior for synthesizing multi-substituted hemiacetals. | Constrained conformation effectively controls multiple stereocenters in a cascade sequence. | researchgate.net |

Influence of Pyrrolizinone Stereochemistry on Catalytic Enantioselectivity

The three-dimensional arrangement of atoms, or stereochemistry, within a chiral catalyst or ligand is a critical determinant of the stereochemical outcome of an asymmetric reaction. In the context of catalysts and ligands derived from the pyrrolizinone scaffold, the inherent chirality of the bicyclic ring system plays a pivotal role in dictating the enantioselectivity of the transformations they mediate. The spatial orientation of substituents and the conformation of the rings create a specific chiral environment around the catalytic center, which preferentially stabilizes the transition state leading to one enantiomer of the product over the other.

A key principle governing the interaction between a chiral catalyst and a chiral substrate is the concept of "matched" and "mismatched" pairs. nih.govstackexchange.com This principle posits that for a given chiral substrate, one enantiomer of a chiral catalyst will lead to a higher degree of enantioselectivity (the "matched" pair) than the other enantiomer (the "mismatched" pair). nih.govstackexchange.com This phenomenon arises from the synergistic or antagonistic interactions between the stereochemical features of the catalyst and the substrate in the transition state. In the matched pair, the geometries of both the catalyst and the substrate cooperate to favor the formation of one product enantiomer. Conversely, in the mismatched pair, their stereochemical preferences are in opposition, often resulting in lower enantioselectivity or even a reversal of the favored enantiomer. nih.gov

The stereogenic centers within the pyrrolizinone framework are instrumental in establishing a well-defined three-dimensional space. This defined chiral pocket influences the trajectory of the incoming substrate, forcing it to adopt a specific orientation to minimize steric hindrance and maximize favorable electronic interactions. For instance, in reactions involving the formation of new stereocenters, the pyrrolizinone-based catalyst directs the approach of the reagents to one of the two prochiral faces of the substrate.

The degree of enantioselectivity is often quantified by the enantiomeric excess (ee), which is a measure of the difference in the amount of the two enantiomers produced. The relationship between the stereochemistry of a pyrrolizinone-derived catalyst and the resulting enantioselectivity is often elucidated through comparative studies, where different stereoisomers of the catalyst are employed in the same reaction under identical conditions.

For example, consider a hypothetical asymmetric Michael addition reaction where a pyrrolizinone-based organocatalyst is used to catalyze the addition of a nucleophile to a prochiral α,β-unsaturated carbonyl compound. The use of the (S)-configured pyrrolizinone catalyst might lead to the preferential formation of the (R)-enantiomer of the product with a high enantiomeric excess. In contrast, employing the (R)-configured pyrrolizinone catalyst in the same reaction would be expected to favor the formation of the (S)-enantiomer.

The table below illustrates a hypothetical scenario based on this principle, showcasing how the stereochemistry of a pyrrolizinone catalyst can influence the enantiomeric excess and the major enantiomer formed in an asymmetric reaction.

| Catalyst Stereoisomer | Substrate | Product | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|---|---|

| (5S)-Pyrrolizinone Derivative | Prochiral Enone | Michael Adduct | 95 | (R) |

| (5R)-Pyrrolizinone Derivative | Prochiral Enone | Michael Adduct | 93 | (S) |

| racemic-Pyrrolizinone Derivative | Prochiral Enone | Michael Adduct | 0 | Racemic mixture |

In this illustrative data, the high enantiomeric excess achieved with both the (5S) and (5R) catalysts demonstrates the effective transfer of chirality from the catalyst to the product. The near-equal but opposite enantioselectivity underscores the critical role of the catalyst's absolute configuration in determining the stereochemical outcome. The racemic catalyst, as expected, shows no enantioselectivity, resulting in a racemic mixture of the product.

Detailed research findings in this area often involve computational studies to model the transition states of the catalyzed reaction. nih.gov These models can help to visualize the specific non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrate that are responsible for the observed enantioselectivity. By understanding these interactions at a molecular level, chemists can rationally design more effective and highly selective pyrrolizinone-based catalysts for a wide range of asymmetric transformations. The ability to predict and control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of complex, enantiomerically pure molecules.

Synthesis and Exploration of Substituted S Tetrahydro 1h Pyrrolizin 3 2h One Derivatives

Functionalization of the Pyrrolizinone Ring System

The (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one core, derived from L-proline, serves as a versatile scaffold for the development of a wide range of functionalized derivatives. The inherent reactivity of the bicyclic lactam system allows for strategic modifications, leading to compounds with diverse structural features and potential applications. Research has focused on introducing substituents regioselectively and synthesizing hydroxylated and alkylated analogs to explore the chemical space around this privileged core.

Regioselective Introduction of Substituents on the Pyrrolizinone Core

The regioselective functionalization of the pyrrolizinone core is primarily dictated by the reactivity of the α-carbon to the carbonyl group (the C-2 position). This position features an active methylene (B1212753) group, making it susceptible to condensation reactions with various electrophiles, particularly aldehydes. This reactivity provides a reliable method for introducing substituents at a specific position on the pyrrolizinone ring.

A common strategy involves the Knoevenagel-type condensation of 2,3-dihydro-1H-pyrrolizin-1-one (a closely related achiral precursor) with aromatic aldehydes. This reaction yields (E)-2-arylmethylidene-2,3-dihydro-1H-pyrrolizin-1-ones, which then serve as key intermediates for further diversification. researchgate.net These intermediates are frequently employed as dipolarophiles in 1,3-dipolar cycloaddition reactions to create more complex spirocyclic systems. researchgate.net The initial condensation provides a robust and regioselective handle for elaborating the core structure, demonstrating that the C-2 position is a primary site for introducing molecular diversity.

Synthesis of Hydroxylated and Alkylated Pyrrolizinones

Introducing hydroxyl and alkyl groups to the pyrrolizinone framework has been a key strategy in the synthesis of natural products and their analogs. Hydroxylation, in particular, can significantly influence the biological properties of the molecule.

A notable example is the synthesis of the bacterial secondary metabolites legonmycin A and B, which are C(7a)-hydroxylated pyrrolizidines. beilstein-journals.orgox.ac.uk The synthesis commences from a derivative of the core structure, specifically (S)-3-Amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one hydrochloride. beilstein-journals.org A one-flask, two-step procedure involving N,O-diacylation followed by a selective oxidative hydrolysis of an intermediate bicyclic pyrrole (B145914) successfully installs the hydroxyl group at the C(7a) bridgehead position. beilstein-journals.orgox.ac.uk This process establishes a precedent for synthesizing related C(7a)-hydroxylated pyrrolizidines. ox.ac.uk

The key steps in the synthesis of Legonmycin A are outlined below:

Diacylation: (S)-3-aminopyrrolizine hydrochloride derivative is treated with isovaleryl chloride in the presence of pyridine. beilstein-journals.org

Oxidative Hydrolysis: The resulting diacylated intermediate is then subjected to oxidation using Iodine (I2) in a water/acetonitrile mixture with O2 bubbled through the solution, yielding the desired N-(7a-Hydroxy-2-methyl-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizin-3-yl)-3-methylbutanamide (Legonmycin A). beilstein-journals.org

Alkylation of the pyrrolizinone system, particularly N-alkylation, is also a valuable transformation for creating analogs. One-pot procedures combining 1,3-dipolar cycloaddition with subsequent N-alkylation have been developed for related heterocyclic systems, showcasing a streamlined approach to increasing molecular complexity. rsc.org

Spirocyclic and Fused Pyrrolizinone Systems

The rigid, three-dimensional architecture of the pyrrolizinone skeleton makes it an excellent foundation for constructing complex spirocyclic and fused-ring systems. These derivatives are of significant interest due to their prevalence in natural products and their potential as therapeutic agents.

Synthesis of Spiro[pyrrolizine-oxindole] Derivatives

One of the most extensively studied applications of the (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one precursor, L-proline, is in the synthesis of spiro[pyrrolizine-oxindole] derivatives. The primary synthetic route is a highly efficient, multicomponent 1,3-dipolar cycloaddition reaction. nih.gov

In this reaction, an azomethine ylide is generated in situ from the decarboxylative condensation of L-proline with an isatin (B1672199) derivative (a source of the oxindole (B195798) moiety). nih.govrsc.org This transient 1,3-dipole then reacts with a suitable dipolarophile, typically an electron-deficient alkene, to afford the spiro[indoline-3,3′-pyrrolizine] core with a high degree of regio- and stereoselectivity. mdpi.comnih.gov The reaction benefits from its operational simplicity and ability to generate multiple stereocenters in a single step. nih.gov Various dipolarophiles, including chalcones, maleimides, and acrylic acid derivatives, have been successfully employed to create a diverse library of these spiro compounds. nih.govmdpi.comrsc.org

The general reaction scheme involves three components: an isatin, L-proline, and a dipolarophile, often heated under reflux in a suitable solvent like methanol (B129727) or ethanol. nih.govmdpi.com

| Isatin Derivative | Dipolarophile | Product | Yield | Reference |

|---|---|---|---|---|

| N-Benzyl Isatin | trans-3-Benzoyl acrylic acid | (1′RS,2′RS,3SR,7a′SR)-2′-Benzoyl-1-benzyl-2-oxo-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizine]-1′-carboxylic acid | 61% | mdpi.com |

| Unsubstituted Isatin | trans-3-Benzoyl acrylic acid | (1′RS,2′RS,3SR,7a′SR)-2′-Benzoyl-2-oxo-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizine]-1′-carboxylic acid | 71% | mdpi.com |

| N-Hexyl Isatin | trans-3-Benzoyl acrylic acid | (1′RS,2′RS,3SR,7a′SR)-2′-Benzoyl-1-hexyl-2-oxo-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizine]-1′-carboxylic acid | 60% | mdpi.com |

| 5-Fluoro Isatin | trans-3-Benzoyl acrylic acid | (1′RS,2′RS,3SR,7a′SR)-2′-Benzoyl-5-fluoro-2-oxo-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizine]-1′-carboxylic acid | 86% | mdpi.com |

Pyrrolopyrrolizine and Other Fused Ring Systems

Beyond spirocyclization, the pyrrolizinone core can be elaborated into various fused ring systems. These reactions often utilize functionalized pyrrolizinone intermediates, such as the previously mentioned 2-arylmethylidene derivatives, as substrates for cycloaddition reactions.

For instance, novel spiro[pyrazole-pyrrolizin] and spiro[isoxazole-pyrrolizin] derivatives have been synthesized via the 1,3-dipolar cycloaddition of nitrilimines and nitrile oxides, respectively, to 2-arylmethylidene-2,3-dihydro-1H-pyrrolizin-1-ones. researchgate.net In these syntheses, the exocyclic double bond of the arylmethylidene group acts as the dipolarophile, leading to the formation of a new five-membered heterocyclic ring fused at the C-2 position of the pyrrolizinone core in a spirocyclic fashion. researchgate.net These transformations highlight how the pyrrolizinone scaffold can be used as a building block to construct complex, polycyclic heterocyclic systems. researchgate.net

Development of Novel Pyrrolizinone Analogs

The development of novel analogs based on the (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one scaffold is driven by the search for new compounds with unique chemical and biological properties. The synthetic strategies discussed—regioselective functionalization, hydroxylation, and the construction of spirocyclic and fused systems—are all key methodologies in the generation of these new analogs.

Research has demonstrated that extensive modifications can be made to the core structure, leading to diverse libraries of compounds. For example, a novel series of pyrrolizines, pyrimido[5,4-a]pyrrolizines, and pyrido[3,2-a]pyrrolizines have been synthesized and evaluated for potential antitumor activity. researchgate.net The synthesis of these analogs often begins with a highly functionalized pyrrolizine scaffold, which is then subjected to various cyclization and substitution reactions to build the additional heterocyclic rings. researchgate.net The resulting compounds, featuring morpholine, hydroxyl, and various substituted aromatic moieties, have shown promising activity against breast cancer cell lines, with some derivatives exhibiting potency comparable to the standard drug doxorubicin. researchgate.net

The creation of spiro[pyrrolizine-oxindole] derivatives is another major avenue in the development of novel analogs. These compounds merge two biologically important pharmacophores, and the resulting hybrids have been investigated for various activities, including anticancer properties. nih.gov The modularity of the three-component synthesis allows for the systematic variation of substituents on both the isatin and dipolarophile components, facilitating the generation of large, diverse chemical libraries for screening. mdpi.com

Strategies for Expanding Ring Systems Fused to Pyrrolizinones

The expansion of the ring system fused to the (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one core represents a sophisticated approach to generating structural diversity and exploring new chemical space. These strategies often involve multi-step sequences that meticulously build upon the existing bicyclic framework. Key methodologies include intramolecular cyclization reactions, which are instrumental in forming additional rings. libretexts.org

One prevalent strategy involves the use of intramolecular 1,3-dipolar cycloaddition reactions. researchgate.net This approach typically utilizes an azomethine ylide generated in situ from a suitable precursor, which then reacts with a tethered dipolarophile to construct a new ring. The regioselectivity and stereoselectivity of such cycloadditions are crucial for controlling the architecture of the final polycyclic product.

Another powerful technique is the intramolecular allylstannane cyclization. acs.org This method relies on the reaction of an N-acyliminium ion with a tethered allylstannane moiety. The formation of the new carbon-carbon bond leads to the construction of a new fused ring, and the stereochemical outcome can often be predicted and controlled.

Furthermore, ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of larger rings fused to the pyrrolizinone scaffold. By introducing two olefinic tethers at appropriate positions on the core structure, RCM can efficiently forge the new ring system. The choice of catalyst and reaction conditions is critical for the success of these transformations.

Below is a table summarizing various strategies for ring expansion, highlighting the key reaction type and the resulting polycyclic system.

| Starting Material Precursor | Key Reaction Type | Resulting Fused Ring System | Reference |

| N-alkenyl-proline derivative with a tethered alkyne | Intramolecular [3+2] Cycloaddition | Tricyclic pyrrolizidinone | |

| (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one with an ω-alkenyl arm | Ring-Closing Metathesis | Fused macrocyclic lactam | |

| N-acyliminium ion precursor with a tethered allylsilane | Intramolecular Allylsilane Cyclization | Tricyclic pyrrolizidinone | acs.org |

| Pyrrole-based precursor with pendant reactive groups | Tandem Cyclization/Annulation | Polycyclic pyrrolizine | researchgate.net |

Design and Synthesis of Modified Pyrrolizinone Frameworks

The design and synthesis of modified (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one frameworks focus on the introduction of various substituents and functional groups onto the core scaffold. These modifications are aimed at modulating the physicochemical properties and biological activities of the parent compound.

A common approach involves the functionalization of the pyrrolidine (B122466) ring of the pyrrolizinone core. This can be achieved through various synthetic transformations, including alkylation, acylation, and the introduction of heterocyclic moieties. The stereoselective synthesis of these derivatives is a key challenge, often requiring the use of chiral auxiliaries or asymmetric catalytic methods to control the stereochemistry of newly formed centers. researchgate.net

Recent advancements have also explored the use of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to introduce aryl and vinyl groups at specific positions on the pyrrolizinone framework. These methods offer a high degree of efficiency and functional group tolerance, enabling the rapid generation of diverse libraries of compounds.

The following table presents a selection of modified pyrrolizinone frameworks, detailing the type of modification and the synthetic method employed.

| Parent Scaffold | Modification Type | Synthetic Method Employed | Resulting Derivative Class | Reference |

| (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one | Arylation at C-1 | Palladium-catalyzed Suzuki Coupling | 1-Aryl-tetrahydro-1H-pyrrolizin-3(2H)-ones | |

| (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one | Hydroxylation at C-7 | Stereoselective Dihydroxylation | 7-Hydroxy-tetrahydro-1H-pyrrolizin-3(2H)-ones | |

| Proline-derived starting materials | Introduction of spirocyclic moiety | [3+2] Cycloaddition with exocyclic alkenes | Spiro-pyrrolizidinones | researchgate.net |

| Substituted pyrrole precursors | N-substitution | Alkylation with various electrophiles | N-Substituted pyrrolizidinones | nih.gov |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Pyrrolizinone Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. The application of these principles to the synthesis of pyrrolizinones is an active area of research. A key strategy involves the use of catalytic methods to replace stoichiometric reagents, which are often less efficient and generate significant waste.

For instance, the development of novel catalysts, such as iridium-based systems for pyrrole (B145914) synthesis, showcases a sustainable pathway that can be adapted for pyrrolizinone precursors. nih.gov These catalysts can operate under mild conditions and tolerate a wide variety of functional groups, which is advantageous for complex molecule synthesis. nih.gov Future research will likely focus on replacing precious metal catalysts with more abundant and less toxic earth-abundant metals. Furthermore, the use of renewable feedstocks, such as bio-derived alcohols and amines, is a promising avenue for reducing the carbon footprint of pyrrolizinone synthesis. nih.gov The design of synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, remains a central goal.

| Green Chemistry Principle | Application in Pyrrolizinone Synthesis |

| Catalysis | Development of earth-abundant metal catalysts to replace precious metals. |

| Renewable Feedstocks | Utilization of bio-derived alcohols and amino alcohols as starting materials. |

| Atom Economy | Designing reaction pathways that maximize the incorporation of reactant atoms into the final product. |

| Safer Solvents | Exploring the use of water, supercritical fluids, or ionic liquids to replace volatile organic solvents. |

| Energy Efficiency | Employing methods like microwave or ultrasonic-assisted synthesis to reduce energy consumption. mt.com |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, particularly for the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs). The transition from batch to continuous synthesis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is a key future direction. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety. rsc.orgnih.gov

The ability to handle hazardous intermediates or reactions that are difficult to control in batch mode is a major benefit of flow chemistry. rsc.org For example, reactions involving unstable intermediates can be performed safely as only small quantities are present in the reactor at any given time. This approach also facilitates the integration of multiple synthetic steps into a single, uninterrupted process, reducing manual handling and the potential for contamination. labmanager.com The development of compact, reconfigurable manufacturing platforms could enable on-demand production of pyrrolizinones, offering greater flexibility and responsiveness to changing demands. labmanager.com

Chemoenzymatic and Biocatalytic Routes to Chiral Pyrrolizinones

The synthesis of a specific enantiomer, such as the (S)-isomer of Tetrahydro-1H-pyrrolizin-3(2H)-one, requires precise stereochemical control. Chemoenzymatic and biocatalytic methods are emerging as powerful tools for achieving high enantioselectivity under mild, environmentally friendly conditions. americanpharmaceuticalreview.com Enzymes, as natural catalysts, often exhibit exquisite stereo-, regio-, and chemoselectivity that is difficult to replicate with traditional chemical catalysts.

Enzymes like ω-transaminases and monoamine oxidase variants have been successfully employed in the synthesis of chiral amines, including pyrrolidines, which are key structural motifs in the target molecule. spectroscopyonline.com Future research will focus on engineering and discovering novel enzymes with tailored substrate specificities and enhanced stability for industrial applications. One-pot enzymatic cascades, where multiple enzymatic reactions occur sequentially in the same reactor, offer a streamlined approach to building molecular complexity without the need for intermediate purification steps. spectroscopyonline.com These biocatalytic toolboxes are expanding, providing more options for the efficient and sustainable synthesis of chiral pyrrolizinones. spectroscopyonline.com

Advanced In Situ Spectroscopic Monitoring of Pyrrolizinone Synthesis

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for real-time monitoring of chemical reactions as they occur. mt.comamericanpharmaceuticalreview.com This provides a wealth of data that can be used to control critical process parameters, ensure consistent product quality, and improve safety. mt.com

Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. nih.govacs.orgnih.gov For the synthesis of pyrrolizinones, these methods can track the concentration of reactants, intermediates, and products in real time. nih.govamericanpharmaceuticalreview.com This information allows for the precise determination of reaction endpoints, the detection of side reactions, and the optimization of conditions to maximize yield and purity. americanpharmaceuticalreview.com For example, in situ FTIR can monitor the disappearance of a starting material's characteristic vibrational band and the appearance of the product's band, providing immediate feedback on the reaction's progress. youtube.com

| Spectroscopic Technique | Information Provided | Application in Pyrrolizinone Synthesis |

| FTIR Spectroscopy | Functional group analysis, concentration of reactants and products. | Monitoring key bond formations and conversions in real-time. acs.org |

| Raman Spectroscopy | Molecular fingerprint, sensitive to symmetric bonds and crystal structure. | Tracking reaction progress, especially in aqueous media or for studying polymorphism. mt.com |

| NMR Spectroscopy | Detailed structural information, identification of intermediates. | Elucidating reaction mechanisms and identifying transient species. nih.gov |

| Mass Spectrometry | Molecular weight determination, high sensitivity and selectivity. | Online monitoring of complex reaction mixtures for specific analytes. acs.org |

Integration of Artificial Intelligence and Machine Learning for Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to transform chemical synthesis. acs.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions with unprecedented speed and accuracy. acs.orgspectroscopyonline.com For the synthesis of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, AI algorithms can be used to design the most efficient and sustainable synthetic pathways from available starting materials.

Machine learning models can be trained on experimental data, including data generated from high-throughput experimentation and in situ monitoring, to predict reaction yields and selectivity under various conditions. researchgate.net This predictive capability allows chemists to explore a wide range of reaction parameters in silico, reducing the number of physical experiments required and accelerating the optimization process. nih.gov Furthermore, the combination of AI with automated synthesis platforms could lead to the development of autonomous "self-optimizing" systems that can independently design, execute, and refine chemical reactions, significantly advancing the efficiency and discovery of new synthetic methods for complex molecules like pyrrolizinones. acs.org The performance of these models can be poor for heterocycle formation due to low data availability, but transfer learning methods are being developed to overcome this challenge. chemrxiv.org

Q & A

Q. What are the established synthetic methodologies for (S)-tetrahydro-1H-pyrrolizin-3(2H)-one, and how do reaction conditions influence enantiomeric purity?